

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Cat. No.: B15073314

[Get Quote](#)

In-Depth Technical Guide: N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

This technical guide provides a comprehensive overview of the spectral properties, chemical characteristics, and experimental applications of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**, a bifunctional fluorescent probe. This document is intended for researchers, scientists, and drug development professionals utilizing advanced bioconjugation and fluorescence detection techniques.

Core Concepts: A Bifunctional Fluorophore

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 is a specialized derivative of the cyanine dye, Cy5. It is engineered with two distinct reactive functionalities at the termini of polyethylene glycol (PEG) linkers: an azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for a variety of bioconjugation strategies. The azide group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific covalent attachment to alkyne-modified molecules.[1][2][3][4] The carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules.[5] The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous environments.[5][6]

The core of the molecule is the Cy5 fluorophore, a bright and photostable dye that fluoresces in the far-red region of the spectrum.^[7] This is particularly advantageous for biological applications as it minimizes autofluorescence from native cellular components, leading to an improved signal-to-noise ratio.^[7]

Spectral Properties

The defining characteristics of any fluorophore are its excitation and emission spectra. The PEG linkers and terminal reactive groups on **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5** do not significantly alter the spectral properties of the parent Cy5 dye.

Property	Wavelength (nm)	Notes
Excitation Maximum	~649 - 651 nm	The peak wavelength of light absorbed by the molecule to reach an excited state. ^{[5][6][8][9][10]}
Emission Maximum	~667 - 670 nm	The peak wavelength of light emitted as the molecule returns to its ground state. ^{[5][6][7][8][10][11][12]}
Recommended Laser Lines	633 nm or 647 nm	Commonly available laser lines that provide efficient excitation. ^[7]

Chemical Data

Property	Value
Chemical Formula	C44H62ClN5O9 ^[5]
Molecular Weight	~896.57 g/mol (as chloride salt) ^[13]
Solubility	Soluble in water, DMSO, and DMF. ^[6]

Experimental Protocols

Detailed methodologies for utilizing both the azide and carboxylic acid functionalities are presented below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Amide Bond Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of the terminal carboxylic acid of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5** to a primary amine-containing biomolecule (e.g., protein, antibody).

Materials:

- **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**
- Amine-containing biomolecule
- Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Amine-free buffer (e.g., PBS, MES, HEPES at a pH of 7.2-7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Biomolecule Preparation:
 - Ensure the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[\[11\]](#)[\[12\]](#)[\[14\]](#)
 - Adjust the concentration of the biomolecule to 2-10 mg/mL for optimal labeling.[\[15\]](#)
- Dye Preparation:
 - Prepare a stock solution of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5** in anhydrous DMSO or DMF.

- Activation and Conjugation:
 - Activate the carboxylic acid group of the dye by reacting it with EDC and NHS. The molar ratio of dye:EDC:NHS should be optimized, but a common starting point is 1:2:5.
 - Incubate the activation mixture for 15-30 minutes at room temperature.
 - Add the activated dye solution to the biomolecule solution. The molar ratio of dye to biomolecule will depend on the desired degree of labeling and should be empirically determined.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[14\]](#)
- Quenching:
 - Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.
- Purification:
 - Remove unconjugated dye and byproducts by purifying the reaction mixture using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[\[14\]](#)
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[\[14\]](#)

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of the azide group of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5** to an alkyne-modified biomolecule.

Materials:

- **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**
- Alkyne-modified biomolecule

- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., TBTA)
- Aqueous buffer (e.g., PBS, pH 7.4)
- Solvent (e.g., DMSO or DMF)
- Purification system

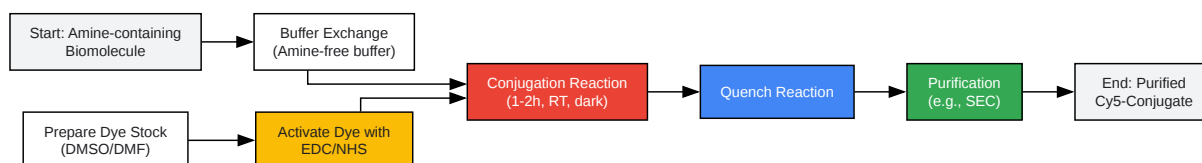
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5** in DMSO or DMF.
 - Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.
 - Prepare stock solutions of CuSO_4 , sodium ascorbate, and TBTA in water or a suitable solvent.
- Click Reaction:
 - In a reaction vessel, combine the alkyne-modified biomolecule and the **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**.
 - Add the copper ligand (TBTA) to the mixture.
 - Initiate the reaction by adding sodium ascorbate followed by CuSO_4 . The final concentrations should be optimized, but typical ranges are 1-5 mM for the reactants, 100-500 μM for CuSO_4 , 1-5 mM for sodium ascorbate, and a 1:5 molar ratio of copper to ligand.[\[16\]](#)
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence spectroscopy or chromatography.

- Purification:
 - Purify the conjugate to remove the copper catalyst, excess reagents, and unreacted dye. This can be achieved through methods like size-exclusion chromatography, affinity chromatography, or dialysis.
- Storage:
 - Store the purified, fluorescently labeled biomolecule under appropriate conditions, protected from light.

Visualizations

The following diagrams illustrate the experimental workflows for the conjugation of **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**.



[Click to download full resolution via product page](#)

Caption: Amide bond conjugation workflow for **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**.



[Click to download full resolution via product page](#)

Caption: CuAAC "Click Chemistry" conjugation workflow for **N-(azide-PEG3)-N'-(PEG4-acid)-Cy5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. N-(azide-PEG3)-N'-(PEG4-acid)-Cy5|Other Targets Inhibitor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. assaygenie.com [assaygenie.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073314#n-azide-peg3-n-peg4-acid-cy5-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com